molecular formula C19H19N3O2S B2476781 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone CAS No. 1797396-77-0

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone

Cat. No.: B2476781
CAS No.: 1797396-77-0
M. Wt: 353.44
InChI Key: BKJVTAMSNWZNBJ-UHFFFAOYSA-N
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Description

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone is a complex organic compound that features a benzo[d]thiazole moiety linked to an azetidine ring, which is further connected to a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone typically involves multi-step organic reactions One common approach starts with the preparation of the benzo[d]thiazole intermediate, which is then reacted with azetidine under specific conditions to form the desired azetidinyl derivative

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]thiazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler, hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological activity is of interest in the field of medicinal chemistry. Researchers investigate its potential as a therapeutic agent, exploring its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs aimed at treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular pathways. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved in its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(methylamino)phenyl)methanone
  • (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(ethylamino)phenyl)methanone
  • (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(propylamino)phenyl)methanone

Uniqueness

The uniqueness of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone lies in its specific combination of functional groups and structural features This unique arrangement allows for distinct chemical reactivity and biological activity, setting it apart from similar compounds

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-21(2)14-7-5-6-13(10-14)18(23)22-11-15(12-22)24-19-20-16-8-3-4-9-17(16)25-19/h3-10,15H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJVTAMSNWZNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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